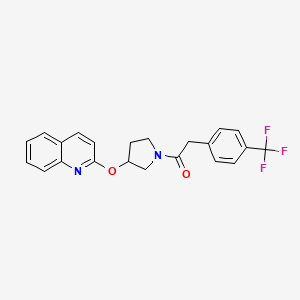
1-(3-(Quinolin-2-yloxy)pyrrolidin-1-yl)-2-(4-(trifluoromethyl)phenyl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds related to "1-(3-(Quinolin-2-yloxy)pyrrolidin-1-yl)-2-(4-(trifluoromethyl)phenyl)ethanone" often involves intricate organic synthesis techniques, including palladium-catalyzed cross-coupling reactions and oxidative cyclization processes. For example, the synthesis of pyrrolo[1,2-a]quinoxaline derivatives through iron-catalyzed intramolecular C(sp(2))-N cyclization of 1-(N-arylpyrrol-2-yl)ethanone O-acetyl oximes showcases the complexity and efficiency of modern synthetic methods in creating such compounds (Zhang et al., 2015).
Molecular Structure Analysis
The molecular structure of quinoline and pyrrolidine derivatives, including the compound , is characterized by a combination of different ring systems, such as quinoline, pyrrolidine, and phenyl rings. These structures are often nearly planar, facilitating π-π interactions and hydrogen bonding, which significantly influence their chemical properties and reactivity. The crystal structure analysis of similar compounds reveals intricate details about their molecular geometry, including bond lengths, angles, and conformational preferences (Thiruvalluvar et al., 2007).
Chemical Reactions and Properties
These compounds participate in various chemical reactions, reflecting their rich chemistry. For instance, they can undergo reactions such as nucleophilic substitution, cyclization, and interactions with DNA, indicating potential applications in medicinal chemistry and materials science. The compound's ability to form intercalative complexes with DNA and inhibit DNA topoisomerase II highlights its biological relevance and potential therapeutic applications (Via et al., 2008).
科学的研究の応用
Anticancer Potential
A study highlighted the synthesis of a derivative showing high antiproliferative activity against cancer cells. This compound acts by forming an intercalative complex with DNA, inhibiting DNA topoisomerase II, and blocking the cell cycle, suggesting potential as an anti-cancer agent (L. D. Via et al., 2008).
Catalytic Behavior in Ethylene Reactivity
Research on the synthesis and characterization of iron and cobalt dichloride complexes bearing a related quinolinyl derivative demonstrated their catalytic activities in ethylene reactivity, indicating the potential for industrial applications (Wen‐Hua Sun et al., 2007).
Selectivity in Multicomponent Condensations
Another study focused on the selectivity of multicomponent condensations involving derivatives of pyrroloquinoline, leading to the synthesis of various tricyclic compounds. This research provides insight into the adaptability and selectivity of such derivatives in chemical synthesis (V. A. Chebanov et al., 2008).
Spectroscopic Properties
The effects of structure and environment on the spectroscopic properties of derivatives were explored, showing how intramolecular interactions and solvent polarity impact their fluorescence properties. This study is crucial for designing fluorescent markers or sensors (I. A. Z. Al-Ansari, 2016).
Synthesis of Heterocyclic Compounds
Research also delves into the synthesis of heterocyclic compounds, demonstrating the utility of derivatives in creating diverse chemical structures with potential biological and medicinal applications. This underscores the versatility of the compound in synthetic organic chemistry (M. Salem et al., 2021).
特性
IUPAC Name |
1-(3-quinolin-2-yloxypyrrolidin-1-yl)-2-[4-(trifluoromethyl)phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19F3N2O2/c23-22(24,25)17-8-5-15(6-9-17)13-21(28)27-12-11-18(14-27)29-20-10-7-16-3-1-2-4-19(16)26-20/h1-10,18H,11-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIFVOVIYLSTIHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC3=CC=CC=C3C=C2)C(=O)CC4=CC=C(C=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Benzyl-8-[[4-(furan-2-carbonyl)piperazin-1-yl]methyl]-1,3-dimethylpurine-2,6-dione](/img/no-structure.png)

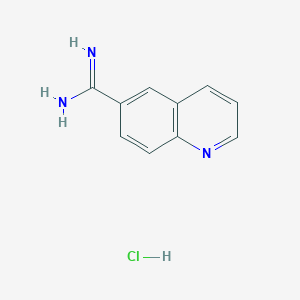
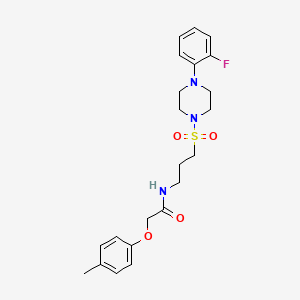
![2-Chloro-N-[2-(1,2-oxazol-3-ylmethylsulfonylamino)ethyl]propanamide](/img/structure/B2496886.png)
![Ethyl 4-[1-(4-ethylphenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate](/img/structure/B2496890.png)
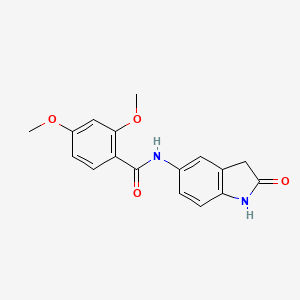
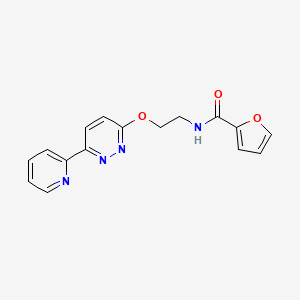
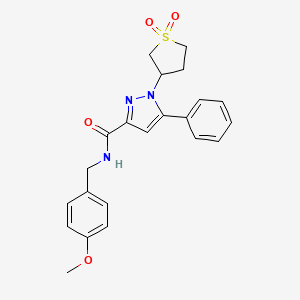
![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)isobutyramide hydrochloride](/img/structure/B2496894.png)
![ethyl 2-((5-(4-chlorophenyl)-2,2-dioxido-3,5-dihydro-1H-thieno[3,4-c]pyrrol-4-yl)amino)-2-oxoacetate](/img/structure/B2496897.png)
![5-[(2-Chlorophenyl)methyl]-1-(2-hydroxyethyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2496899.png)
![2-amino-6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-one](/img/structure/B2496900.png)
![4-fluoro-N-(2-(6-((2-((4-fluorobenzyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2496902.png)